N,N-diethyl-3-methyl-2-nitrobenzamide
Overview
Description
N,N-diethyl-3-methyl-2-nitrobenzamide is a chemical compound known for its applications in various fields, including its role as an insect repellent. It is structurally characterized by the presence of a benzamide core with diethyl and methyl substituents, along with a nitro group. This compound is widely recognized for its efficacy and safety in repelling insects, making it a common ingredient in many commercial insect repellent formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-3-methyl-2-nitrobenzamide typically involves the reaction of 3-methyl-2-nitrobenzoic acid with diethylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process also incorporates purification steps such as recrystallization or distillation to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-3-methyl-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted aromatic ring.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles such as hydroxide ions, solvents like ethanol or water.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent.
Major Products Formed
Reduction: N,N-diethyl-3-methyl-2-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-methyl-2-nitrobenzoic acid and diethylamine.
Scientific Research Applications
N,N-diethyl-3-methyl-2-nitrobenzamide has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism by which N,N-diethyl-3-methyl-2-nitrobenzamide exerts its effects as an insect repellent involves its interaction with olfactory receptors in insects. The compound interferes with the normal functioning of these receptors, preventing insects from detecting human odors. This disruption is believed to be due to the compound’s ability to bind to specific receptor sites, thereby blocking the reception of attractant signals .
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-m-toluamide (DEET): A widely used insect repellent with a similar structure but without the nitro group.
N,N-dimethylformamide (DMF): A solvent with structural similarities but different applications and toxicity profile.
Uniqueness
N,N-diethyl-3-methyl-2-nitrobenzamide is unique due to its combination of a nitro group and a benzamide core, which imparts specific chemical properties and reactivity.
Properties
IUPAC Name |
N,N-diethyl-3-methyl-2-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-4-13(5-2)12(15)10-8-6-7-9(3)11(10)14(16)17/h6-8H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWLBRHEBGHQSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC(=C1[N+](=O)[O-])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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